molecular formula C19H15FN2O4S B2643937 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1797630-64-8

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2643937
CAS No.: 1797630-64-8
M. Wt: 386.4
InChI Key: YGIJVLMLJDYXLF-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H15FN2O4S and its molecular weight is 386.4. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical compound has been a subject of interest due to its intricate structure and potential biological and pharmacological properties. For instance, the synthesis of substituted azetidinones, which are chemically related to the compound, has been explored due to their biological and pharmacological potencies. Specifically, sulfonamide rings and their derivatives, akin to parts of the compound's structure, are essential in several naturally occurring alkaloids, indicating the significance of these structures in medicinal chemistry (Jagannadham et al., 2019). Furthermore, the study of fluorophenyl-related structures and their synthesis has been detailed, demonstrating the importance of these components in creating structurally diverse and potentially pharmacologically active molecules (Woydziak et al., 2012).

Material Science and Proton Exchange Membranes

The compound's structural components, such as sulfonated poly(ether ether ketone) containing pendant carboxyl groups, are instrumental in material science, particularly in the development of proton exchange membranes for fuel cells. The balance between sulfonation degree and material properties like ion-exchange capacity, water uptake, and proton conductivity is crucial for their application in direct methanol fuel cells (Li et al., 2009). Similarly, comb-shaped poly(arylene ether sulfone)s with sulfonated side chains have shown promising properties as polyelectrolyte membrane materials, with high proton conductivity being a significant feature (Kim et al., 2008).

Biological Activities and Applications

The structural elements of the compound are found in molecules exhibiting various biological activities. For instance, N-phenylpyrazolyl aryl methanone derivatives, containing the arylsulfonyl moiety, have shown favorable herbicidal and insecticidal activities (Wang et al., 2015). Additionally, bromophenol derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme crucial in pH regulation, indicating the potential medicinal significance of these structures (Akbaba et al., 2013).

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-14-6-8-15(9-7-14)27(24,25)16-11-22(12-16)19(23)17-10-18(26-21-17)13-4-2-1-3-5-13/h1-10,16H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIJVLMLJDYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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